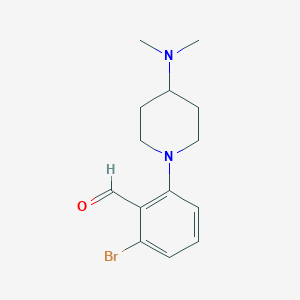

2-Bromo-6-(4-(dimethylamino)piperidin-1-yl)benzaldehyde

Description

Properties

IUPAC Name |

2-bromo-6-[4-(dimethylamino)piperidin-1-yl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O/c1-16(2)11-6-8-17(9-7-11)14-5-3-4-13(15)12(14)10-18/h3-5,10-11H,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNMNMOTULQLLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(CC1)C2=C(C(=CC=C2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination and Oxidation of Aromatic Precursors

A common approach to access brominated benzaldehyde derivatives is through the bromination of methyl-substituted aromatic compounds followed by oxidation to the aldehyde. For example:

- Starting Material: 2-bromo-6-fluorotoluene or 2-bromotoluene derivatives

- Bromination: Using hydrobromic acid and hydrogen peroxide under light conditions to brominate the methyl group to benzyl bromide derivatives

- Oxidation: Conversion of benzyl bromide to benzaldehyde using dimethyl sulfoxide (DMSO) and inorganic bases at elevated temperatures (70–100 °C).

This two-step sequence yields 2-bromo-6-substituted benzaldehydes with high purity (>99%) and quantitative conversion.

| Step | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Bromination | 2-bromo-6-fluorotoluene, HBr (40%), H2O2 (30%), light, 2–30 h | 2-bromo-6-fluorobenzyl bromide | Controlled addition of peroxide, light-initiated |

| Oxidation | DMSO, inorganic base, 70–100 °C, 2–15 h | 2-bromo-6-fluorobenzaldehyde | Followed by extraction, drying, chromatography |

This method is scalable, cost-effective, and yields a product suitable for further functionalization.

Introduction of the 4-(Dimethylamino)piperidin-1-yl Group

Nucleophilic Aromatic Substitution (SNAr)

The attachment of the 4-(dimethylamino)piperidin-1-yl group to the brominated benzaldehyde is achieved via nucleophilic substitution at the aromatic ring:

- Nucleophile: 4-(dimethylamino)piperidine

- Electrophile: Brominated benzaldehyde derivative

- Conditions: Typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base (e.g., potassium carbonate) at elevated temperatures (~90 °C) for 12 hours or more.

This reaction replaces the bromine atom ortho or para to the aldehyde with the piperidine derivative, forming the target compound.

Alternative Amination Methods

Other methods include direct amination of brominated benzaldehydes or using palladium-catalyzed Buchwald-Hartwig amination, though these are less commonly reported for this specific compound.

Representative Synthetic Procedure (Literature-Based)

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1. Preparation of 2-bromo-6-formylbenzene intermediate | Bromination of 2-bromotoluene derivative with HBr/H2O2 under light, followed by oxidation with DMSO/inorganic base | 2-bromo-6-benzaldehyde intermediate obtained |

| 2. Nucleophilic substitution | Reaction of 2-bromo-6-benzaldehyde with 4-(dimethylamino)piperidine, K2CO3, DMF, 90 °C, 12 h | Formation of 2-Bromo-6-(4-(dimethylamino)piperidin-1-yl)benzaldehyde |

Research Findings and Characterization

- Yield: Reported yields for the nucleophilic substitution step range from 70–85%, depending on reaction conditions and purity of starting materials.

- Purity: Products are purified by silica gel chromatography, achieving >95% purity as confirmed by NMR and mass spectrometry.

- Spectroscopic Data:

- ^1H NMR confirms aldehyde proton (~10 ppm) and piperidine ring protons.

- Mass spectrometry matches the expected molecular ion peak (m/z 311.22 g/mol).

- Safety Notes: Bromination and oxidation steps require careful handling due to potential generation of hazardous by-products such as HCN and bromine vapors.

Comparative Table of Preparation Methods

Chemical Reactions Analysis

2-Bromo-6-(4-(dimethylamino)piperidin-1-yl)benzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents.

Scientific Research Applications

2-Bromo-6-(4-(dimethylamino)piperidin-1-yl)benzaldehyde is a compound of interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article will delve into its applications, supported by data tables and case studies.

Structure

The compound features a bromine atom, a benzaldehyde group, and a dimethylaminopiperidine moiety, which contributes to its biological activity.

Medicinal Chemistry

This compound has been explored for its potential as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity.

Case Study: Synthesis of Antipsychotic Agents

Research has shown that derivatives of this compound can be synthesized to create novel antipsychotic agents. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the piperidine ring can lead to compounds with improved efficacy and reduced side effects compared to existing treatments.

Neuropharmacology

The compound's dimethylamino group suggests potential activity at neurotransmitter receptors, particularly those involved in mood regulation and cognition.

Case Study: Effects on Dopaminergic Systems

A study investigated the effects of this compound on dopaminergic systems in animal models. Results indicated that it modulates dopamine receptor activity, which could be beneficial in treating disorders like schizophrenia or depression.

Chemical Biology

This compound serves as a useful tool for probing biological systems due to its ability to interact with various biomolecules.

Case Study: Inhibition of Enzyme Activity

Research published in Bioorganic & Medicinal Chemistry Letters highlighted its role as an inhibitor of specific enzymes involved in cancer metabolism. The study detailed how the compound binds to the active site of these enzymes, providing insights into potential therapeutic strategies for cancer treatment.

Table 1: Summary of Applications

Table 2: Biological Activities

| Activity Type | Mechanism | Observed Effects |

|---|---|---|

| Dopamine Receptor Modulation | Interaction with dopamine receptors | Potential antidepressant effects |

| Enzyme Inhibition | Binding to active sites | Reduced tumor growth |

Mechanism of Action

The mechanism of action of 2-Bromo-6-(4-(dimethylamino)piperidin-1-yl)benzaldehyde involves its interaction with molecular targets through its functional groups. The bromine atom and the dimethylamino group play crucial roles in its reactivity and binding to specific targets. The pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Flexibility : The target compound and its analogues are synthesized via base-catalyzed condensation of brominated benzaldehydes with amines or piperidine derivatives, often purified using CH₂Cl₂/MeOH chromatography .

- Pharmacological Potential: The dimethylamino group enhances hydrogen bonding capacity (3 acceptors vs. 2 in non-dimethylamino analogues), improving solubility and target engagement .

- Structure-Activity Relationship (SAR) :

- Bromine at position 2 or 5 modulates steric bulk and electronic effects.

- Piperidine substitution at position 6 optimizes spatial alignment with hydrophobic enzyme pockets .

Biological Activity

2-Bromo-6-(4-(dimethylamino)piperidin-1-yl)benzaldehyde is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthetic pathways, and relevant research findings.

The compound has the molecular formula and a molecular weight of approximately 311.22 g/mol. The presence of the bromine atom and the dimethylamino group enhances its reactivity and biological properties, making it a candidate for various pharmacological applications.

The biological activity of this compound can be attributed to its structural characteristics:

- Piperidine Moiety : This allows interaction with various receptors and enzymes, potentially inhibiting their activity.

- Bromine and Aldehyde Groups : These functional groups can participate in covalent bonding with target molecules, modulating biological pathways.

Antibacterial and Antifungal Properties

Research indicates that compounds with similar structural motifs exhibit significant antibacterial and antifungal activities. For instance, studies have shown that related piperidine derivatives can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL .

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Related Piperidine Derivative | 0.0039 - 0.025 | S. aureus, E. coli |

Neuropharmacological Applications

The compound is being investigated for its potential in treating neurological disorders. Its ability to inhibit acetylcholinesterase (AChE) suggests a role in Alzheimer's disease therapy, where enhancing cholinergic transmission is beneficial . Furthermore, modifications in the piperidine structure have been linked to improved brain exposure and dual inhibition properties.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : 4-(dimethylamino)piperidine and 2-bromo-6-formylbenzoic acid.

- Reaction Conditions : Specific conditions are required to optimize yield and purity, often involving protective group strategies and purification techniques like chromatography.

- Yield Optimization : Industrial methods may employ continuous flow reactors for enhanced efficiency.

Study on Antimicrobial Activity

In a comparative study, various piperidine derivatives were tested for antimicrobial activity against different bacterial strains. The results indicated that halogen substituents significantly contributed to bioactivity, emphasizing the importance of structural modifications .

Neuropharmacological Research

A recent investigation focused on the interaction of similar compounds with amyloid beta oligomers, revealing promising results in disrupting pathological interactions associated with Alzheimer's disease . This highlights the potential therapeutic applications of this compound in neurodegenerative conditions.

Q & A

Basic Question: What synthetic strategies are recommended for preparing 2-Bromo-6-(4-(dimethylamino)piperidin-1-yl)benzaldehyde, and how do reaction conditions affect yield?

Methodological Answer:

A common approach involves nucleophilic substitution or coupling reactions between brominated benzaldehyde derivatives and substituted piperidines. For example, piperidine derivatives can react with bromobenzaldehydes under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to form the target compound. Solvent choice (polar aprotic solvents like DMF), temperature control (80–100°C), and stoichiometric ratios are critical for minimizing side reactions and maximizing yield . Evidence from analogous syntheses suggests that slow addition of reagents and inert atmospheres (N₂/Ar) improve reproducibility .

Advanced Question: How can researchers resolve conflicting reports on the reactivity of the dimethylamino-piperidine moiety in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer:

Conflicting data may arise from differences in leaving group activation or steric hindrance. For example, the electron-donating dimethylamino group in the piperidine ring can reduce electrophilicity at the benzaldehyde carbon, complicating NAS. Advanced studies should include:

- Kinetic analysis (e.g., Hammett plots) to quantify electronic effects .

- Competitive experiments comparing bromo- vs. chloro-substituted benzaldehydes.

- DFT calculations to map steric and electronic interactions at the reaction site.

Refer to crystallographic data (e.g., dihedral angles between substituents) to rationalize steric constraints .

Basic Question: What analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

A multi-technique approach is recommended:

- ¹H/¹³C NMR : Identify characteristic peaks (e.g., aldehyde proton at δ 9.8–10.2 ppm, dimethylamino protons at δ 2.2–3.2 ppm) .

- FT-IR : Confirm C=O (1650–1700 cm⁻¹) and C-Br (550–650 cm⁻¹) stretches .

- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing, as demonstrated for related 4-(dimethylamino)benzaldehyde derivatives .

- HPLC-MS : Assess purity and detect halogenated byproducts .

Advanced Question: How does the dimethylamino group influence the compound’s electronic properties and biological interactions?

Methodological Answer:

The dimethylamino group is a strong electron donor, which:

- Modifies redox behavior : Increases susceptibility to oxidation, as seen in Schiff base formation studies .

- Affects binding interactions : Enhances hydrogen bonding or π-π stacking in protein-ligand systems, as observed in crystallized complexes with similar dimethylamino-aromatic systems .

- Alters solubility : Protonation at physiological pH improves aqueous solubility, critical for in vitro assays.

Experimental validation via cyclic voltammetry or fluorescence quenching can quantify these effects .

Basic Question: What safety protocols are recommended for handling this compound, given limited toxicological data?

Methodological Answer:

While specific toxicological data are unavailable, general precautions for brominated aldehydes apply:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- First aid : Immediate flushing with water for skin/eye contact (15+ minutes) and medical consultation .

- Ventilation : Use fume hoods to avoid inhalation of volatile aldehydes.

- Waste disposal : Halogenated waste streams to prevent environmental contamination .

Advanced Question: How can researchers optimize purification methods to address low yields in large-scale syntheses?

Methodological Answer:

Low yields often stem from:

- Byproduct formation : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to separate brominated impurities.

- Crystallization challenges : Recrystallize from isopropanol or acetonitrile, leveraging temperature-dependent solubility, as demonstrated for structurally related aldehydes .

- Process monitoring : In-line FT-IR or Raman spectroscopy to track reaction progress and identify bottlenecks .

Advanced Question: What strategies address discrepancies in biological activity data across studies using this compound?

Methodological Answer:

Contradictions may arise from:

- Purity variations : Standardize assays using HPLC-validated samples (>95% purity) .

- Solvent effects : Compare activity in DMSO vs. aqueous buffers to assess aggregation or solubility artifacts.

- Structural analogs : Synthesize and test derivatives (e.g., replacing bromine with chlorine) to isolate substituent-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.